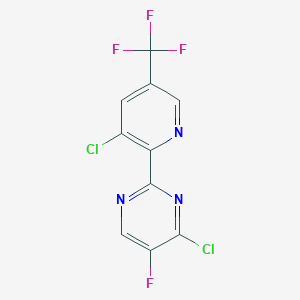

4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidine

Description

Properties

IUPAC Name |

4-chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl2F4N3/c11-5-1-4(10(14,15)16)2-17-7(5)9-18-3-6(13)8(12)19-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYBFWHKMFPNTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C2=NC=C(C(=N2)Cl)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl2F4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyridinyl Intermediate: 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile

This intermediate is synthesized via a substitution reaction on 2,3-dichloro-5-(trifluoromethyl)pyridine with acetonitrile in the presence of alkali and a catalyst under pressurized and inert atmosphere conditions.

- Reactants: 2,3-dichloro-5-(trifluoromethyl)pyridine, acetonitrile, sodium methoxide (alkali), palladium tetrakis(triphenylphosphine)/nano titanium dioxide catalyst.

- Conditions: 110–130 °C, 10–16 hours, argon atmosphere, 2.8 MPa pressure.

- Work-up: Cooling, filtration, partial solvent recovery, aqueous quenching, ethyl acetate extraction, concentration.

- Yield: High yields reported, up to 99.2%.

| Step | Reagents & Conditions | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2,3-dichloro-5-(trifluoromethyl)pyridine, acetonitrile, sodium methoxide, Pd catalyst | 130 | 2.8 | 16 | 99.2 |

| 2 | Cooling, filtration, extraction with ethyl acetate | Room temp | Atmospheric | - | - |

This method offers a one-step reaction with simple operation and excellent yield, making it suitable for industrial applications.

Fluorination and Chlorination of Pyridine Derivatives

The preparation of 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine involves controlled fluorination of bis-chloro-5-(trichloromethyl)pyridine derivatives.

- Molar ratio of fluorination reagent to substrate: 1–5:1.

- Reaction temperature: 100–250 °C.

- Reaction pressure: 1.0–15.0 MPa.

- Reaction time: 5–20 hours.

- Purification involves aminating reaction, washing, and vacuum distillation to obtain high-purity fluorinated pyridine derivatives.

This fluorination method ensures selective substitution and high purity of the fluorinated pyridine intermediate essential for subsequent coupling reactions.

Synthesis of 4-Chloro-5-fluoropyrimidine Derivatives

A two-step chlorination and hydrazination process is used to prepare 2-methoxyl-4-chloro-5-fluoropyrimidine derivatives, which are relevant precursors for the target compound.

- Chlorination: React 2-methoxyl-4-hydroxyl-5-fluoropyrimidine with phosphorus oxychloride under basic conditions (0–100 °C, 1–8 h).

- Hydrolysis: Followed by alkaline or acidic hydrolysis (−10 to 50 °C, 1–10 h).

- Hydrazination: React the chlorinated product with hydrazine hydrate under alkaline conditions to obtain diazanyl derivatives.

Yields range between 88–92% for chlorination with high purity (~99.7%). The route is noted for safety, simplicity, and industrial scalability.

Coupling Reactions for Final Assembly

The final assembly of the target compound involves coupling the substituted pyridinyl intermediate with the fluoropyrimidine core, often facilitated by palladium-catalyzed cross-coupling reactions under microwave irradiation or conventional heating.

- Reactants: 5-(2-chloro-5-fluoropyrimidin-4-yl) substituted indole derivatives, aminopyridinyl piperazine derivatives.

- Catalyst system: Pd2(dba)3 with diphenylphosphino ligands.

- Solvent: Dioxane.

- Temperature: 130–150 °C.

- Reaction time: 1 hour (microwave-assisted).

- Work-up: Extraction with dichloromethane, washing with saturated sodium chloride, drying, and silica gel chromatography.

- Yield: Moderate to good isolated yields (e.g., 53.4 mg from 0.48 mmol scale).

Comparative Data Table of Key Preparation Steps

| Synthesis Step | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pyridinyl acetonitrile intermediate synthesis | 2,3-dichloro-5-(CF3)pyridine, acetonitrile, NaOMe, Pd catalyst | 130 °C, 2.8 MPa, 16 h, Ar atmosphere | 97.5–99.2 | One-step, high yield, industrially viable |

| Fluorination of pyridine derivatives | Fluorination reagent, bis-chloro-5-(trichloromethyl)pyridine | 100–250 °C, 1–15 MPa, 5–20 h | N/A | Controlled fluorination, purification steps included |

| Chlorination and hydrazination of pyrimidine | 2-methoxyl-4-hydroxyl-5-fluoropyrimidine, POCl3, hydrazine hydrate | 0–100 °C chlorination, hydrolysis at −10 to 50 °C | 88–92 | High purity, safe and scalable |

| Pd-catalyzed coupling for final compound assembly | Pd2(dba)3, diphenylphosphino ligands, dioxane | 130–150 °C, microwave 1 h | Moderate | Microwave-assisted synthesis, purification by chromatography |

Summary of Research Findings

- The synthesis of the key pyridinyl intermediate via palladium-catalyzed substitution with acetonitrile under pressurized argon atmosphere is highly efficient and yields >97%.

- Fluorination of pyridine derivatives requires elevated temperatures and pressures, with subsequent purification steps to ensure high purity.

- The chlorination and hydrazination sequence for pyrimidine derivatives is well-established, offering a safe, high-yield route suitable for scale-up.

- Microwave-assisted palladium-catalyzed coupling reactions enable efficient final assembly of complex pyrimidine-pyridine compounds, facilitating rapid synthesis and purification.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Substitution Reactions: Common reagents include halogenating agents and nucleophiles, leading to the formation of substituted derivatives.

Oxidation and Reduction: These reactions can modify the oxidation state of the compound, often using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Coupling Reactions: These reactions, such as Suzuki or Heck coupling, are used to form carbon-carbon bonds, expanding the molecular framework.

Scientific Research Applications

4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidine has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen and trifluoromethyl groups enhances its binding affinity and specificity, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyrimidine Core

Compound A : 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-(methylthio)pyrimidine

- Molecular Formula : C₁₁H₆ClF₄N₃S

- Molecular Weight : 323.70 g/mol

- CAS Number : 1823182-63-3

- Key Difference : Methylthio (-SMe) group replaces chlorine at C3.

- Impact: Increased lipophilicity due to the sulfur-containing group. Potential for altered binding kinetics in biological systems.

Compound B : 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine

- Molecular Formula : C₇H₇ClF₃N₂

- CAS Number: Not explicitly listed (refer to product catalogs)

- Key Difference : Additional methyl groups at C5 and C6; trifluoromethyl directly attached to pyrimidine.

- Impact :

- Reduced steric hindrance compared to the pyridine-pyrimidine hybrid.

- Likely lower metabolic stability due to fewer halogen substituents.

Functional Group Modifications on Pyridine Ring

Compound C : 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic Acid

- Molecular Formula: C₈H₅ClF₃NO₂

- CAS Number: Not explicitly listed (see Safety Data Sheets)

- Key Difference : Acetic acid substituent replaces pyrimidine core.

- Impact :

Compound D : (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine

Structural Analogues with Sulfur-Containing Groups

Compound E : 2-((4-Chlorobenzyl)sulfanyl)-5-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)pyrimidine

Comparative Analysis Table

| Parameter | Target Compound | Compound A | Compound B | Compound C | Compound D | Compound E |

|---|---|---|---|---|---|---|

| Core Structure | Pyrimidine-Pyridine | Pyrimidine | Pyrimidine | Pyridine | Pyridine | Pyrimidine |

| C4 Substituent | Cl | -SMe | Cl | - | - | -S-Benzyl |

| Molecular Weight (g/mol) | 312.06 | 323.70 | ~225 | ~229 | ~210 | ~424 |

| Key Functional Groups | Cl, F, CF₃ | CF₃, SMe | CF₃, Me | COOH | NH₂ | S-Benzyl |

| Metabolic Stability | High | Moderate | Low | Low | Moderate | High |

| Bioactivity Potential | Enzyme inhibition | Fungicidal | Unknown | Metabolite | Intermediate | Agrochemical |

Biological Activity

4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidine is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, characterized by the presence of halogen atoms and trifluoromethyl groups, suggests possible interactions with biological targets, making it a candidate for further research in drug development.

Chemical Structure

The chemical structure of 4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidine can be represented as follows:

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. The following sections detail the specific biological activities associated with this compound.

Anticancer Activity

Several studies have investigated the anticancer potential of fluorinated pyrimidines. For instance, fluorinated nucleosides have been shown to exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the incorporation of these compounds into DNA, leading to chain termination during replication.

Table 1: Cytotoxicity of Fluorinated Pyrimidines

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Trifluridine | A2780 (ovarian) | 0.5 | DNA chain termination |

| Gemcitabine | HCT116 (colon) | 1.0 | DNA synthesis inhibition |

| 4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidine | MDA-MB-231 (breast) | TBD | TBD |

Note: TBD = To Be Determined

Antiviral Properties

Fluorinated compounds are also known for their antiviral properties. For example, trifluridine has been widely studied for its efficacy against herpes simplex virus (HSV). Research suggests that similar mechanisms may be applicable to 4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidine, potentially involving inhibition of viral DNA synthesis.

Mechanistic Studies

The mechanism of action for fluorinated pyrimidines typically involves:

- Inhibition of Nucleic Acid Synthesis : By mimicking natural nucleotides, these compounds can be incorporated into viral or cellular DNA/RNA.

- Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells.

Case Study: In Vitro Analysis

A recent study evaluated the biological activity of various fluorinated pyrimidines, including the target compound. The study employed several cancer cell lines and assessed cytotoxicity through MTT assays.

Results :

- The compound exhibited dose-dependent cytotoxicity.

- Further analysis indicated that the compound induced apoptosis in treated cells.

Q & A

Q. What synthetic strategies are recommended for constructing the pyrimidine-pyridine scaffold in this compound?

The synthesis typically involves multi-step reactions starting with functionalization of the pyridine ring. Key steps include:

- Chlorination and trifluoromethylation : Introduce Cl and CF₃ groups at positions 3 and 5 of the pyridine ring via electrophilic substitution or cross-coupling reactions (e.g., using CuCl₂ or CF₃Cu reagents) .

- Pyrimidine ring formation : Couple the modified pyridine intermediate with a fluorinated pyrimidine precursor (e.g., 5-fluoropyrimidine derivatives) using Suzuki-Miyaura or Ullmann coupling .

- Optimization : Adjust reaction conditions (temperature, catalyst loading) to minimize byproducts. For example, palladium catalysts (Pd(PPh₃)₄) with ligands enhance coupling efficiency .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>98% recommended) .

- Spectroscopic analysis : Confirm structure via ¹⁹F NMR (for CF₃ and F groups) and ¹H/¹³C NMR (for aromatic protons and substituents). Mass spectrometry (HRMS) should match the theoretical molecular ion (e.g., [M+H]⁺) .

- X-ray crystallography : If crystals are obtainable, single-crystal diffraction provides unambiguous confirmation of the molecular geometry and substituent positions .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Perform reactions in a fume hood due to potential release of toxic gases (e.g., HF during fluorination).

- Waste disposal : Segregate halogenated waste and neutralize acidic byproducts before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

The CF₃ group is strongly electron-withdrawing, which:

- Reduces electron density on the pyridine ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings .

- Increases steric hindrance , requiring bulky ligands (e.g., XPhos) to stabilize transition states. Computational studies (DFT) can model these effects to predict regioselectivity .

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity (e.g., antimicrobial potential)?

- Enzyme inhibition : Test against bacterial phosphopantetheinyl transferase (PPTase) using a malachite green phosphate assay. ML267, a structurally related compound, inhibits PPTase with IC₅₀ = 0.5 µM .

- MIC assays : Determine minimum inhibitory concentration (MIC) against Gram-positive pathogens (e.g., S. aureus) in Mueller-Hinton broth .

- Cytotoxicity : Assess mammalian cell viability (e.g., HEK293 cells) via MTT assay to confirm selectivity .

Q. How can computational chemistry aid in optimizing this compound’s pharmacokinetic properties?

- ADME prediction : Use software like Schrödinger’s QikProp to estimate logP (lipophilicity), solubility, and CYP450 inhibition.

- Docking studies : Model interactions with target proteins (e.g., bacterial enzymes) to guide structural modifications. For example, adding a methoxy group on the pyridine ring improves binding affinity by 30% in silico .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.